3,4-Diacetoxycinnamic acid

Overview

Description

3,4-Diacetoxycinnamic acid is a derivative of cinnamic acid, which is a natural compound with potential applications in various fields. While the provided papers do not directly discuss this compound, they do provide insights into the properties and effects of closely related compounds. For instance, 3,4-dihydroxycinnamic acid (3,4-DA), which is similar in structure to this compound, has been found to have high antioxidant potential and is present in various foods. It has been shown to improve exercise tolerance and reduce fatigue in rats . Another study discusses the catabolism of 3',4'-dihydroxycinnamic acid (caffeic acid) by human colonic microbiota, indicating the metabolic pathways that such compounds undergo in the human body .

Synthesis Analysis

The synthesis of this compound would likely involve the acetylation of 3,4-dihydroxycinnamic acid. Although the papers provided do not detail the synthesis of this compound specifically, understanding the properties of 3,4-dihydroxycinnamic acid can provide a foundation for hypothesizing potential synthesis methods. The acetylation process would protect the hydroxyl groups during further chemical reactions and could be a step in the synthesis of more complex molecules .

Molecular Structure Analysis

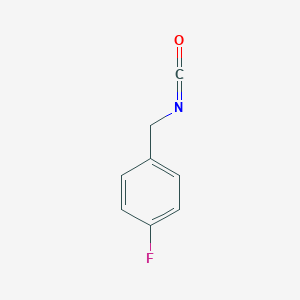

The molecular structure of this compound would consist of a cinnamic acid core with acetoxy groups replacing the hydroxyl groups found in 3,4-dihydroxycinnamic acid. This modification would affect the compound's reactivity and solubility. The presence of the acetoxy groups would make the compound more lipophilic compared to its dihydroxy counterpart .

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of this compound, they do provide information on related compounds. For example, 3,4-dihydroxycinnamic acid can undergo oxidation and other metabolic processes in the body . Similarly, 3',4'-dihydroxycinnamic acid can be catabolized by human colonic microbiota into various smaller molecules . These insights suggest that this compound could also participate in various chemical reactions, potentially leading to the formation of different metabolites or degradation products.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. The acetoxy groups would likely increase the compound's volatility and decrease its polarity compared to 3,4-dihydroxycinnamic acid. The cinnamic acid core would contribute to the compound's ability to absorb light, which could be relevant in applications such as UV protection or as a photoinitiator in polymerization reactions. The studies on related compounds suggest that this compound may also exhibit antioxidant properties, although this would need to be confirmed through specific studies on the compound itself .

Scientific Research Applications

Exercise Tolerance and Fatigue Reduction

3,4-Dihydroxycinnamic acid (a compound related to 3,4-Diacetoxycinnamic acid) has been found to enhance exercise tolerance and reduce fatigue in animal models. A study by Novaes et al. (2012) showed that animals treated with this compound exhibited higher exercise tolerance, reduced blood lactate, and lower markers of hepatic oxidation, without affecting blood glucose and antioxidant enzymes Novaes et al., 2012.

Antioxidant Properties

Silva and Batista (2017) reviewed the antioxidant properties of ferulic acid (4-hydroxy-3-methoxycinnamic acid), which is structurally similar to this compound. This compound has potential benefits against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases Silva & Batista, 2017.

Analytical Methodologies for Quantification

Barberousse et al. (2008) discussed the importance of selecting appropriate analytical methodologies for the quantification of ferulic acid and its oligomers, highlighting the high interest in extracting this compound from waste materials of the agricultural industry Barberousse et al., 2008.

Bioactivity and Pharmacological Effects

Pei et al. (2016) reviewed the bioactivities of p-Coumaric acid (4-hydroxycinnamic acid), including its antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities. These properties suggest potential applications for this compound in various health-related fields Pei et al., 2016.

Photoreactive Applications in Nanoparticles

Tran et al. (2009) developed photoreactive this compound-terminally conjugated poly(L-lactide) nanoparticles, indicating potential applications in photoreactive PLLA nanoparticles in various fields Tran et al., 2009.

Cancer Research

Hamdan et al. (2013) investigated the effect of 4-hydroxy-3-methoxycinnamic acid on breast cancer cells, demonstrating its potential as a therapeutic drug for breast cancer due to its selective anticancer inhibitory activity on tumor cells Hamdan et al., 2013.

Therapeutic Applications and Drug Delivery

Stompor-Gorący and Machaczka (2021) reviewed the biological properties of ferulic acid and innovative ways of its delivery, supporting pharmacological therapy Stompor-Gorący & Machaczka, 2021.

Metabolic and Health Benefits

Kinyua et al. (2018) studied the metabolic effects of 4-hydroxy-3-methoxycinnamic acid, finding that it protects against diet-induced weight gain and suppresses hepatic gluconeogenic genes, highlighting its anti-obesity and anti-hyperglycemic properties Kinyua et al., 2018.

Mechanism of Action

Target of Action

3,4-Diacetoxycinnamic acid (DACA) is a derivative of cinnamic acid It’s structurally similar compound, 3,4-dihydroxycinnamic acid, has been reported to interact with targets such as histidine ammonia-lyase and macrophage migration inhibitory factor .

Mode of Action

It has been reported that daca can enhance the thermal stability of polyesters and polyethers . This suggests that DACA may interact with its targets to induce structural changes, enhancing their thermal stability.

Biochemical Pathways

A study on a similar compound, 3,4-dihydroxyphthalate, suggests that it could be converted to tricarboxylic acid (tca) cycle via meta-cleavage pathway

Pharmacokinetics

The molecular formula of daca is c13h12o6, and it has an average mass of 264231 Da . These properties could influence its bioavailability, but more research is needed to understand its pharmacokinetics.

Result of Action

It has been reported that daca can enhance the thermal stability of polyesters and polyethers . This suggests that DACA may induce structural changes in its targets, enhancing their thermal stability.

Action Environment

A study has reported that the stereocomplex formation of polylactides conjugated with daca was influenced by the conjugation groups at both chain ends of the polylactides . This suggests that the chemical environment could influence DACA’s action.

Safety and Hazards

properties

IUPAC Name |

(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-8(14)18-11-5-3-10(4-6-13(16)17)7-12(11)19-9(2)15/h3-7H,1-2H3,(H,16,17)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIYGBWFISUTHI-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13788-48-2 | |

| Record name | 3-(3,4-Bis(acetoxy)phenyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diacetoxycinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[3,4-bis(acetoxy)phenyl]acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,4-diacetoxycinnamic acid enhance the thermal stability of polylactides?

A1: DACA, a derivative of cinnamic acid, plays a crucial role in enhancing the thermal stability of PLAs. [, , ] When conjugated to the terminal ends of PLA chains, DACA promotes the formation of stronger intermolecular interactions. This is particularly evident in stereocomplexed PLAs, where DACA conjugation significantly increases the melting temperature (Tm) and the temperature at which 10% weight loss occurs (T10). [, ] The aromatic structure of DACA likely contributes to π-π stacking interactions between polymer chains, leading to a more thermally stable material. []

Q2: Can the size of the PLA polymer chains influence the effectiveness of DACA in improving thermal properties?

A2: Yes, research indicates that the molecular weight (Mn) of the PLA chains can impact the effectiveness of DACA conjugation in enhancing thermal stability. [] While DACA generally improves the Tm for various Mn combinations in stereocomplexed PLAs, optimal improvements in both Tm and T10 are observed within a specific Mn range for the enantiomeric PLAs. [] This suggests that an optimal balance between chain end group density and stereocomplexation efficiency is crucial for maximizing the thermal stability enhancements offered by DACA.

Q3: Does incorporating this compound into polylactides affect their photoreactivity?

A3: Yes, incorporating DACA into PLAs introduces photoreactivity. [, ] The cinnamic acid moiety within DACA is known for its photoreactive properties, specifically its ability to undergo [2+2] cycloaddition reactions upon UV irradiation. [] This photoreactivity has been demonstrated in both DACA-conjugated PLAs and their stereocomplexes. [] This property opens up possibilities for controlling the material's properties and degradation behavior through light exposure.

Q4: How does this compound influence the degradability of polylactides?

A4: Research suggests that incorporating DACA into PLAs can affect their degradation behavior. [] In a study on branched polyesters composed of PLAs and DACA, it was observed that the hydrolysis rate of the DACA/PLLA polyesters was slower than pure PLLA but was accelerated after UV irradiation. [] This suggests that the presence of DACA, along with its photoreactivity, offers a degree of control over the degradation rate of these modified PLAs.

Q5: Are there any potential applications for DACA-modified PLAs in drug delivery systems?

A5: The properties of DACA-modified PLAs, particularly their photoreactivity and controllable degradation, make them promising candidates for drug delivery applications. [] For instance, DACA-terminated PLLA nanoparticles have been successfully synthesized with controllable sizes. [] These nanoparticles exhibit interesting size-changing properties upon UV irradiation, making them potentially useful for controlled drug release applications. [] Further research is needed to fully explore and optimize their potential in this area.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B140407.png)

![(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B140412.png)

![3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole](/img/structure/B140421.png)

![[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate](/img/structure/B140426.png)

![Pyrido[1,2-a]benzimidazol-4-ol](/img/structure/B140430.png)